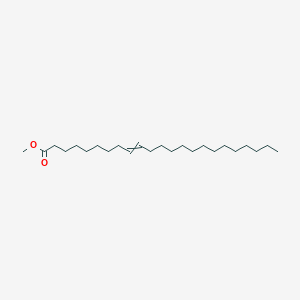

Methyl tricos-9-enoate

Description

Methyl tricos-9-enoate is a monounsaturated fatty acid methyl ester (FAME) with a 23-carbon chain and a cis double bond at the 9th position. Its molecular formula is C₂₄H₄₆O₂ (molecular weight: 366.62 g/mol), derived from tricos-9-enoic acid esterified with methanol. This compound is structurally characterized by a long hydrophobic chain and a polar ester group, influencing its physical and chemical properties, such as melting point, solubility, and reactivity.

Key properties inferred from related compounds:

- Melting Point: Lower than its saturated counterpart (methyl tricosanoate, m.p. ~60–70°C) due to the double bond introducing kinks in the hydrocarbon chain, reducing intermolecular van der Waals forces .

- Solubility: Expected to be soluble in nonpolar solvents (e.g., hexane, chloroform) and sparingly soluble in polar solvents like water.

Properties

CAS No. |

179108-65-7 |

|---|---|

Molecular Formula |

C24H46O2 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

methyl tricos-9-enoate |

InChI |

InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h15-16H,3-14,17-23H2,1-2H3 |

InChI Key |

XYBYHCARUXYFNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tricos-9-enoate can be synthesized through the esterification of tricos-9-enoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl tricos-9-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Amides, ethers

Scientific Research Applications

Methyl tricos-9-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its role in biological membranes and lipid metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl tricos-9-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tricos-9-enoic acid, which may interact with enzymes and receptors in biological systems. The double bond in the compound can also participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Saturated vs. Unsaturated Esters

Methyl Tricosanoate (C₂₄H₄₈O₂)

- Structure : Fully saturated 23-carbon chain.

- Molecular Weight : 368.64 g/mol .

- Physical Properties : Higher melting point (~60–70°C) and viscosity compared to unsaturated analogs due to efficient molecular packing.

- Reactivity : Less reactive; resistant to oxidation and hydrogenation.

Methyl Tricos-9-enoate (C₂₄H₄₆O₂)

- Structure : Unsaturated with a cis double bond at C9.

- Physical Properties : Lower melting point (estimated 20–30°C) and enhanced fluidity.

- Reactivity: Susceptible to oxidation (forming peroxides) and catalytic hydrogenation (yielding methyl tricosanoate).

Chain Length Variation

Methyl Myristoleate (C₁₅H₂₈O₂)

Methyl Oleate (C₁₉H₃₆O₂)

Double Bond Position

Methyl Petroselinate (C₁₉H₃₆O₂)

- Structure : 18-carbon chain with a cis double bond at C5.

- Properties : Higher melting point (13°C) than methyl oleate (m.p. −20°C), demonstrating how double bond position affects crystallinity.

Data Tables

Table 1: Physical and Chemical Properties of Selected Methyl Esters

*Estimated based on analogous compounds.

Table 2: Reactivity Comparison

| Compound | Oxidation Stability | Hydrogenation Reactivity |

|---|---|---|

| Methyl Tricosanoate | High | Low |

| This compound | Low | High (yields tricosanoate) |

| Methyl Oleate | Moderate | High (yields stearate) |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing methyl tricos-9-enoate in laboratory settings?

- Methodological Answer : this compound, a monounsaturated fatty acid ester, is typically synthesized via acid-catalyzed esterification of tricos-9-enoic acid with methanol. Key considerations include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common, but enzyme-catalyzed methods (e.g., lipases) reduce side reactions .

- Purity control : Post-synthesis purification via column chromatography or fractional distillation ensures removal of unreacted acids/alcohols. Validate purity using gas chromatography-mass spectrometry (GC-MS) .

- Yield optimization : Monitor reaction kinetics under varying temperatures (40–80°C) and molar ratios (acid:alcohol = 1:2 to 1:5) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use -NMR to confirm the ester linkage (δ 3.6–3.7 ppm for methoxy group) and -NMR to identify the double bond position (C9) .

- GC-MS : Quantify molecular ion peaks (m/z 380 for this compound) and fragmentation patterns to distinguish isomers .

- Infrared (IR) spectroscopy : Validate ester carbonyl stretch (~1740 cm) and cis-alkene C-H bending (~720 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions or analytical methods. Address this by:

- Systematic review : Apply PRISMA guidelines to collate and compare studies, focusing on confounding variables (e.g., solvent polarity, cell lines used) .

- Dose-response meta-analysis : Statistically model bioactivity trends across studies using random-effects models to account for heterogeneity .

- Methodological audit : Replicate key studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial assays) to isolate protocol-driven discrepancies .

Q. What experimental design considerations are critical when investigating the enzymatic interactions of this compound?

- Methodological Answer :

- Control variables : Include negative controls (e.g., solvent-only) and positive controls (e.g., known enzyme inhibitors) to validate specificity .

- Assay conditions : Optimize pH (6.5–7.5 for hydrolases) and temperature (25–37°C) to mimic physiological environments .

- Statistical power : Use a priori power analysis (G*Power software) to determine sample size, ensuring detection of ≥20% enzyme activity modulation .

Q. How should researchers handle variability in this compound’s stability during long-term storage?

- Methodological Answer :

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track ester hydrolysis .

- Storage protocols : Use amber vials under inert gas (N) at –20°C to minimize oxidation and microbial growth .

- Data normalization : Express bioactivity results relative to freshly prepared standards to account for degradation .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to estimate EC values .

- Outlier detection : Apply Grubbs’ test or Rosner’s test to exclude biologically implausible data points .

- Sensitivity analysis : Use Monte Carlo simulations to assess robustness of conclusions against parameter uncertainty .

Q. How can researchers ensure reproducibility in this compound-based experiments?

- Methodological Answer :

- Open protocols : Publish detailed methods, including instrument calibration data and raw spectra, in supplementary materials .

- Inter-laboratory validation : Collaborate with independent labs to replicate key findings, using standardized reagents and equipment .

- Data transparency : Share processed datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.